molecular formula C13H9N5OS2 B11046434 4-(2,1,3-Benzoxadiazol-4-yl)-5-(thiophen-2-ylmethyl)-1,2,4-triazole-3-thiol

4-(2,1,3-Benzoxadiazol-4-yl)-5-(thiophen-2-ylmethyl)-1,2,4-triazole-3-thiol

Cat. No.: B11046434
M. Wt: 315.4 g/mol
InChI Key: FUKKBLLRBRGJEQ-UHFFFAOYSA-N
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Description

4-(2,1,3-BENZOXADIAZOL-4-YL)-5-(2-THIENYLMETHYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is a complex organic compound that features a benzoxadiazole ring, a thiophene moiety, and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,1,3-BENZOXADIAZOL-4-YL)-5-(2-THIENYLMETHYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE typically involves multi-step organic reactions. The process begins with the preparation of the benzoxadiazole and thiophene intermediates, which are then coupled with a triazole derivative under specific conditions. Common reagents used in these reactions include various catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to scale up the production while maintaining the quality of the compound.

Chemical Reactions Analysis

Types of Reactions

4-(2,1,3-BENZOXADIAZOL-4-YL)-5-(2-THIENYLMETHYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or sulfide derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiol or sulfide derivatives. Substitution reactions can lead to a wide range of substituted compounds with different functional groups.

Scientific Research Applications

4-(2,1,3-BENZOXADIAZOL-4-YL)-5-(2-THIENYLMETHYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 4-(2,1,3-BENZOXADIAZOL-4-YL)-5-(2-THIENYLMETHYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4-(2,1,3-BENZOXADIAZOL-4-YL)-5-(2-THIENYLMETHYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE: shares structural similarities with other benzoxadiazole, thiophene, and triazole derivatives.

    Benzoxadiazole Derivatives: Compounds with similar benzoxadiazole rings, known for their fluorescence properties.

    Thiophene Derivatives: Compounds containing thiophene rings, often used in materials science for their electronic properties.

    Triazole Derivatives: Compounds with triazole rings, commonly explored for their biological activities.

Uniqueness

The uniqueness of 4-(2,1,3-BENZOXADIAZOL-4-YL)-5-(2-THIENYLMETHYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE lies in its combination of these three distinct moieties, which imparts a unique set of chemical and physical properties

Properties

Molecular Formula

C13H9N5OS2

Molecular Weight

315.4 g/mol

IUPAC Name

4-(2,1,3-benzoxadiazol-4-yl)-3-(thiophen-2-ylmethyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C13H9N5OS2/c20-13-15-14-11(7-8-3-2-6-21-8)18(13)10-5-1-4-9-12(10)17-19-16-9/h1-6H,7H2,(H,15,20)

InChI Key

FUKKBLLRBRGJEQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NON=C2C(=C1)N3C(=NNC3=S)CC4=CC=CS4

Origin of Product

United States

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